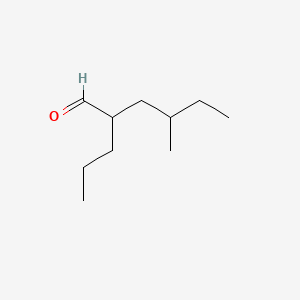

2-Propyl-4-methylhexanal

Description

Significance of Branched Chain Aldehydes in Modern Chemical Manufacturing and Research

Beyond their role as flavorants, aldehydes, in general, are versatile intermediates in the chemical industry. They are integral to the production of various materials, including plastics, solvents, perfumes, dyes, and pharmaceuticals. britannica.comucdavis.edu A dominant industrial method for synthesizing aldehydes is hydroformylation, a process that involves reacting an alkene with a mixture of carbon monoxide and hydrogen gas in the presence of a metal catalyst. wikipedia.org This process is used on a large scale to produce diverse aldehydes, including branched isomers. wikipedia.org For example, the hydroformylation of propylene (B89431) yields butyraldehyde (B50154) and its branched isomer, isobutyraldehyde. wikipedia.org The reactivity of the aldehyde group also makes these compounds valuable starting materials for synthesizing other important molecules, such as alcohols through reduction and carboxylic acids via oxidation. encyclopedia.comchemguide.co.uk

Historical Context of Aldehyde Chemistry Relevant to 2-Propyl-4-methylhexanal Synthesis

The history of aldehyde chemistry dates back to the 19th century. In 1835, the German chemist Justus von Liebig was the first to isolate and characterize these molecules. carrementbelle.com He also coined the term "aldehyde," a contraction of "alcohol dehydrogenatus," signifying their derivation from alcohols through the removal of hydrogen. britannica.comencyclopedia.com One of the earliest known aldehydes, acetaldehyde, was first produced by Carl Wilhelm Scheele in 1774, though its structure was not fully elucidated until von Liebig's work 60 years later. encyclopedia.com

The ability to synthesize aldehydes was a significant advancement. In 1903, the chemist Auguste Darzens developed a method for aldehyde synthesis, although the process was initially unreliable in terms of quality and yield. carrementbelle.com Subsequent technological discoveries led to a more dependable process about fifteen years later, enabling the start of industrial-scale aldehyde production around 1910. carrementbelle.com Early applications of synthetic aldehydes were often in perfumery, where they were used to stabilize formulas and, later, to add unique and powerful notes to fragrances, famously exemplified by Chanel N°5 in 1921. carrementbelle.com

Structural Classification of this compound within Acyclic Aldehydes

From a structural standpoint, this compound is classified as an acyclic aliphatic aldehyde. wikipedia.orgpw.liveallen.in Aldehydes are organic compounds containing a carbonyl group (a carbon-oxygen double bond) where the carbonyl carbon is bonded to at least one hydrogen atom. britannica.comlibretexts.org The general formula for an aldehyde is R-CHO. allen.in

The classification of aldehydes depends on the nature of the 'R' group attached to the formyl group (-CHO). allen.in When the formyl group is attached to an alkyl group (a branched or unbranched chain of carbon and hydrogen atoms), the compound is an aliphatic aldehyde. pw.liveallen.in If the formyl group is attached to an aromatic ring, it is an aromatic aldehyde. pw.liveallen.in

This compound fits into the acyclic category because its carbon atoms are arranged in an open chain rather than a ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name for an acyclic aliphatic aldehyde is derived from the longest carbon chain that includes the aldehyde group. wikipedia.org The '-e' from the parent alkane's name is replaced with the suffix '-al'. wikipedia.org The aldehyde carbon is designated as carbon 1, a convention that makes a numerical locator for the aldehyde group unnecessary. britannica.comquora.com In the case of this compound, the parent chain is hexanal, indicating a six-carbon chain. The name further specifies a propyl group attached to the second carbon and a methyl group attached to the fourth carbon of this chain. ncert.nic.in Its official IUPAC name is 4-methyl-2-propylhexanal. nih.govchemspider.com

Table of Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyl-2-propylhexanal | nih.govchemspider.com |

| Synonyms | This compound, Hexanal, 4-methyl-2-propyl- | nih.govchembk.comchemsrc.com |

| CAS Number | 85153-29-3 | nih.govchembk.comchemsrc.com |

| Molecular Formula | C₁₀H₂₀O | nih.govchembk.comchemsrc.com |

| Molecular Weight | 156.27 g/mol | nih.govchembk.com |

| Density | 0.815 g/cm³ | chemsrc.com |

| Boiling Point | 197.9 °C at 760 mmHg | chemsrc.com |

Table of Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-methyl propanal |

| 2-methyl butanal |

| 3-methyl butanal |

| Acetaldehyde |

| Butyraldehyde |

| Isobutyraldehyde |

| Propylene |

| Carbon monoxide |

| Hydrogen |

| Alcohols |

| Carboxylic acids |

| Chanel N°5 |

| Hexanal |

| Propyl |

Structure

3D Structure

Properties

CAS No. |

85153-29-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-methyl-2-propylhexanal |

InChI |

InChI=1S/C10H20O/c1-4-6-10(8-11)7-9(3)5-2/h8-10H,4-7H2,1-3H3 |

InChI Key |

HQLAVQPOKLGNDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)CC)C=O |

Origin of Product |

United States |

Chemical Transformations and Derivative Synthesis of 2 Propyl 4 Methylhexanal

Reduction Reactions to Corresponding Alcohols (e.g., 2-Propyl-4-methylhexanol)

The reduction of the aldehyde group in 2-Propyl-4-methylhexanal to a primary alcohol, 2-Propyl-4-methylhexanol, is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride-based reducing agents.

Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst. This process is widely used in industrial settings for the production of alcohols. ncert.nic.in Finely divided metals such as platinum, palladium, and nickel are effective catalysts for the hydrogenation of aldehydes. ncert.nic.in These metals adsorb dihydrogen gas on their surfaces, activating the hydrogen-hydrogen bond and facilitating its addition across the carbonyl double bond. ncert.nic.in Platinum and palladium are active at room temperature, while nickel catalysts may require higher temperatures and pressures to achieve efficient conversion. ncert.nic.in

Table 1: Common Catalysts for Hydrogenation of Aldehydes

| Catalyst | Typical Reaction Conditions |

| Platinum (Pt) | Room temperature, atmospheric pressure |

| Palladium (Pd) | Room temperature, atmospheric pressure |

| Nickel (Ni) | Elevated temperature and pressure |

| Ruthenium (Ru) | Used for specific chemoselective hydrogenations |

| Rhodium (Rh) | Often used for asymmetric hydrogenation |

For molecules containing multiple functional groups, chemoselective reduction of the aldehyde is crucial. Reagents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose as they are milder than agents like lithium aluminum hydride (LiAlH₄) and can selectively reduce aldehydes and ketones in the presence of less reactive functional groups such as esters or amides.

Stereoselective reduction aims to control the three-dimensional arrangement of atoms in the product, which is particularly important when the substrate has prochiral centers. While this compound itself does not have a stereocenter at the carbonyl carbon that would lead to diastereomers upon simple reduction, the principles of stereoselective reduction are critical in the broader context of organic synthesis. Chiral reducing agents or catalysts can be used to achieve high levels of enantioselectivity in the reduction of prochiral aldehydes.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2-propyl-4-methylhexanoic acid. This transformation is a common reaction in organic synthesis. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective for this purpose. Milder, more selective oxidizing agents can also be used.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. youtube.com This class of reactions is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

A generic mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion yields the final alcohol product. youtube.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with this compound to form secondary alcohols. For example, the reaction with a methyl Grignard reagent (CH₃MgBr) would yield 3,5-dimethyl-2-propylheptan-2-ol.

Other important nucleophiles include:

Cyanide ion (CN⁻): Forms a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Hydride ions (H⁻): From reagents like NaBH₄ and LiAlH₄, leading to the formation of the primary alcohol 2-Propyl-4-methylhexanol. youtube.com

Amines (RNH₂): React to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Electrophilic Reactions Involving the Alpha-Carbon

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic due to the electron-withdrawing effect of the aldehyde group and the resonance stabilization of the resulting enolate anion. This acidity allows the α-carbon to act as a nucleophile in the presence of a base.

The formation of an enolate opens up a variety of electrophilic substitution reactions at the α-position. For instance, the enolate can react with alkyl halides in an alkylation reaction, leading to the introduction of new alkyl groups. It can also participate in aldol (B89426) addition and condensation reactions with other carbonyl compounds.

Synthesis of Advanced Derivatives for Specific Research Applications

The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives with potential applications in various research fields. For example, the corresponding diamine, 2-methyl-4-propylhexane-1,6-diamine, could be synthesized through a multi-step process likely involving the conversion of the aldehyde to a different functional group amenable to amination. nih.gov Similarly, more complex alcohol derivatives like 2-methyl-4-propyl-4-heptanol can be synthesized, likely through a Grignard-type reaction. nih.gov These derivatives, with their specific functional groups and stereochemistry, could be of interest in materials science, medicinal chemistry, or as building blocks for more complex molecular architectures.

Advanced Analytical Methodologies for 2 Propyl 4 Methylhexanal Characterization

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for separating volatile organic compounds (VOCs) like 2-Propyl-4-methylhexanal from intricate mixtures. mdpi.com Gas chromatography (GC) is the most established and widely used method for this purpose, leveraging the compound's volatility to achieve effective separation before detection. mdpi.comnih.gov The choice of chromatographic conditions, including the column and detector, is critical for resolving this compound from its isomers and other components present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of this compound. nih.gov In this technique, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the eluted molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique has been utilized to confirm the presence and structure of saturated aldehydes formed in product mixtures from chemical reactions. google.com For complex samples, such as those analyzed in environmental or industrial settings, GC-MS provides the necessary sensitivity and selectivity to identify specific aldehydes and ketones. nasa.govcanada.ca In some applications, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to enhance the stability and chromatographic behavior of aldehydes, including this compound, prior to GC-MS analysis. nasa.gov

The quantitative analysis of this compound using GC-MS can be performed by integrating the area of specific ion peaks and comparing it to the response of a known concentration of an internal or external standard. canada.ca Stable isotope dilution assays (SIDA) coupled with GC-MS represent a highly accurate quantification strategy, although specific applications for this compound are not widely documented, the principle is broadly applied to similar volatile compounds. nih.gov

Table 1: GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Setting/Value | Purpose |

| Injector Type | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Column Type | See Section 4.1.3 | Separates components of the mixture. |

| Oven Program | Temperature ramp (e.g., 40 °C to 280 °C) | Elutes compounds based on their boiling points and column interactions. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions to generate a mass spectrum. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

For quantitative analysis where definitive identification by mass spectrometry is not required on every sample run, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable alternative. nih.gov The FID exhibits a wide linear range and high sensitivity for almost all organic compounds, including aldehydes.

After separation on the GC column, eluting compounds are burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon atoms entering the detector. This makes GC-FID an excellent tool for quantifying the concentration of this compound in a sample, especially in quality control processes where the identity of the components is already known. Its response is stable and less matrix-dependent than some other detectors, making it suitable for routine analysis in industrial settings.

The separation of structural isomers like this compound from other C10 aldehydes (e.g., 2-propylheptanal) is a significant analytical challenge. google.comgoogle.com The selection of the GC column's stationary phase is the most critical factor in achieving this separation. sigmaaldrich.com The principle of "like dissolves like" governs the choice, where the polarity of the stationary phase is matched to the polarity of the analytes. sigmaaldrich.comsigmaaldrich.com

For aldehydes, which are polar compounds, a polar stationary phase is generally recommended. sigmaaldrich.comfujifilm.com Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are highly polar and are effective at separating compounds with different hydrogen bonding capabilities, such as aldehydes, alcohols, and ketones. fujifilm.com Stationary phases with cyanopropyl functional groups also provide high polarity and a unique selectivity for polarizable compounds. sigmaaldrich.comshimadzu.com The development of specialized columns focuses on modifying these phases to enhance selectivity for specific isomeric separations. For chiral compounds, specialized chiral columns, such as those with cyclodextrin-based stationary phases, would be necessary to separate enantiomers.

Table 2: GC Stationary Phases for Aldehyde and Isomer Separation

| Stationary Phase Type | Polarity | Typical Application |

| 100% Dimethylpolysiloxane | Non-polar | General purpose, separates compounds primarily by boiling point. fujifilm.com |

| 5% Phenyl-methylpolysiloxane | Low Polarity | General purpose, offers slightly more selectivity for aromatic compounds. fujifilm.com |

| Polyethylene Glycol (PEG/WAX) | High Polarity | Recommended for separating polar analytes like alcohols, ketones, and aldehydes. fujifilm.com |

| Biscyanopropyl Polysiloxane | High Polarity | Highly selective for polar and polarizable compounds, including geometric isomers. sigmaaldrich.comsigmaaldrich.com |

| Permethylated β-Cyclodextrin | Chiral | Used specifically for the separation of optical isomers (enantiomers). fujifilm.com |

Spectroscopic Techniques for Structural Elucidation (General Principles)

While chromatography separates components, spectroscopy provides detailed information about their molecular structure. For a compound like this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. Key signals would include the characteristic aldehyde proton (CHO) resonance at a downfield chemical shift (typically 9-10 ppm), as well as distinct signals for the protons on the propyl and methyl-substituted hexyl chain. ¹³C NMR would complement this by showing a signal for each unique carbon atom, including the highly deshielded carbonyl carbon of the aldehyde group (typically >200 ppm). Together, these spectra allow for the unambiguous assignment of the entire carbon skeleton and the position of all substituents.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus frequency, revealing characteristic peaks that correspond to specific functional groups.

For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of a C-H bond on the carbonyl carbon also gives rise to two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. Additionally, the spectrum would show C-H stretching and bending vibrations for the alkane portions of the molecule. This technique provides swift confirmation of the presence of the key aldehyde functional group within the molecule's structure.

Quantitative Analysis Protocols for Trace Level Detection

The accurate quantification of this compound, particularly at trace levels, is essential for understanding its presence and implications in various matrices. Given its volatile nature as an aldehyde, established analytical methodologies for similar volatile organic compounds (VOCs) are adapted for its detection. These protocols often involve a derivatization step to enhance stability and detectability, followed by sophisticated chromatographic and spectrometric techniques.

A prevalent strategy for the analysis of volatile aldehydes involves chemical derivatization. formacare.eu One of the most common derivatizing agents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). formacare.eu This compound reacts with carbonyl compounds, including this compound, to form stable, non-volatile 2,4-dinitrophenylhydrazone derivatives. formacare.eu These derivatives exhibit strong ultraviolet (UV) absorbance, making them highly suitable for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector. formacare.eunih.gov The general procedure involves drawing a sample, such as air or a headspace gas, through a silica (B1680970) cartridge impregnated with DNPH. nih.govoup.com The trapped hydrazones are then eluted with a solvent like acetonitrile (B52724) and analyzed. nih.govoup.com This method is effective for measuring a range of aldehydes in the concentration range of approximately 1 µg/m³ to 1 mg/m³. formacare.eu For enhanced specificity and sensitivity, Mass Spectrometry (MS) is often coupled with the chromatographic separation. nih.gov

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of this compound. nih.gov To improve the volatility and chromatographic behavior of the aldehyde, a derivatization agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used. nih.gov This on-fiber or in-solution derivatization creates a more stable and readily analyzable product. nih.gov

For trace-level detection, sample pre-concentration techniques are critical. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile method for extracting volatile and semi-volatile compounds from a sample matrix. mdpi.comnih.gov In this technique, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a GC system for analysis. taylorandfrancis.com The combination of HS-SPME with GC-MS provides excellent sensitivity and selectivity for trace-level quantification. nih.govresearchgate.net

A stable isotope dilution assay (SIDA) is considered a gold-standard for quantitative analysis due to its high accuracy and precision. This method involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13). The labeled compound serves as an internal standard that behaves nearly identically to the native analyte during extraction, derivatization, and analysis, thus correcting for matrix effects and procedural losses. The ratio of the native analyte to the labeled standard is measured by MS to determine the concentration.

The following tables summarize research findings for the quantitative analysis of analogous volatile aldehydes, demonstrating the performance of these analytical protocols.

Table 1: Performance of HPLC-UV for Aldehyde Quantification following DNPH Derivatization

| Analyte | Matrix | Recovery Rate | Coefficient of Variation (CV) |

| Various Aldehydes | Breath | >90% (except for 2-butanone (B6335102) at 86.2%) | <11% |

Data sourced from studies on a range of volatile aldehydes. nih.govoup.com

Table 2: Limits of Detection (LOD) for Aldehydes using GC-MS based Methods

| Analyte | Method | Limit of Detection (LOD) | Reference |

| Hexanal | HS-SPME with on-fiber PFBHA derivatization and GC-MS | 0.006 nM | nih.gov |

| Heptanal | HS-SPME with on-fiber PFBHA derivatization and GC-MS | 0.005 nM | nih.gov |

| cis-2-Methyl-4-propyl-1,3-oxathiane | SIDA using HS-SPME-GC-MS | 2.6 ng/L | nih.govresearchgate.net |

These protocols, while not exclusively developed for this compound, provide a robust framework for its accurate and sensitive quantification at trace levels in diverse sample types. The choice of method will depend on the specific matrix, the required sensitivity, and the available instrumentation.

Theoretical and Computational Investigations of 2 Propyl 4 Methylhexanal Chemistry

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to understanding the reactivity of 2-Propyl-4-methylhexanal, particularly the mechanisms of its synthesis. The two primary industrial routes to aldehydes are the aldol (B89426) reaction and hydroformylation, both of which are amenable to computational investigation.

The formation of a branched aldehyde like this compound is dictated by the electronic structure of key reaction intermediates.

In the aldol reaction , two smaller carbonyl compounds are coupled. The mechanism involves the formation of a resonance-stabilized enolate from one aldehyde molecule, which then acts as a nucleophile. wikipedia.orglibretexts.org The electronic distribution in this enolate is crucial for the subsequent carbon-carbon bond formation. Computational studies, often employing Density Functional Theory (DFT), analyze the charge distribution and frontier molecular orbitals of the enolate and the electrophilic carbonyl group of the second aldehyde molecule. The reaction proceeds via a tetrahedral alkoxide intermediate, which is then protonated to form the β-hydroxy aldehyde. libretexts.org

In hydroformylation , an alkene is converted to an aldehyde. The selectivity for branched aldehydes over linear ones is a significant challenge and an area of intense computational study. acs.orgnih.govacs.org The process is typically catalyzed by transition metal complexes, such as those containing rhodium. acs.orgnih.govmonash.edu Theoretical investigations have revealed that the electronic properties of the catalyst and stabilizing interactions between the catalyst's ligands and the substrate determine the reaction's regioselectivity. For instance, studies on rhodium-catalyzed hydroformylation have identified that stabilizing CH−π interactions between the ligand and the alkene substrate can favor pathways leading to branched products. acs.orgnih.gov Electronic structure analysis of the rhodium-acyl intermediates confirms that the relative stability of the branched versus the linear acyl species is a key determinant of the final product ratio. acs.orgnih.gov

The energetic profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products through various transition states. By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can predict the most likely reaction pathway.

DFT calculations are employed to determine the Gibbs free energy of activation (ΔG‡) for each elementary step. A simplified, representative energetic profile helps to visualize why a branched product might be favored.

Interactive Table: Representative Energetic Barriers in Alkene Hydroformylation This table illustrates a hypothetical scenario where the transition state leading to the branched product is energetically favored.

| Reaction Step | Pathway | Relative Energy Barrier (kcal/mol) | Outcome |

| Alkene Insertion | Path A (Leads to Branched) | 15 | Favored |

| Alkene Insertion | Path B (Leads to Linear) | 17 | Disfavored |

| CO Insertion | Branched Intermediate | 5 | Fast |

| CO Insertion | Linear Intermediate | 6 | Slower |

| Reductive Elimination | Branched Acyl | 10 | Forms this compound |

| Reductive Elimination | Linear Acyl | 11 | Forms linear isomer |

Note: These values are illustrative and represent the concept of energetic favorability.

Molecular Modeling and Dynamics Simulations of Branched Aldehyde Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the physical behavior and properties of molecules like this compound in various environments. nih.gov These methods treat molecules as a collection of atoms interacting through a set of classical force fields.

MD simulations can model the behavior of a large number of branched aldehyde molecules over time, providing insights into:

Conformational Analysis: Branched aldehydes are flexible molecules with multiple rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Liquid State Properties: By simulating the compound in a condensed phase, properties such as density, viscosity, and diffusion coefficients can be predicted. researchgate.net These simulations provide a molecular-level view of intermolecular interactions that govern the macroscopic properties.

Solvation Effects: The behavior of this compound in different solvents can be investigated by including explicit solvent molecules in the simulation box. This is crucial for understanding its partitioning behavior in environmental or industrial systems.

Simulations of branched alkanes, which share structural similarities with the alkyl portion of this compound, have shown how branching affects molecular packing and dynamics in the liquid state. researchgate.net Such studies often use software packages like GROMACS and force fields such as CHARMM to model the atomic interactions. biorxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) for Aldehydes

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. acs.orgresearchgate.net These models establish a mathematical relationship between one or more molecular descriptors and a specific measure of reactivity, such as a reaction rate constant. nih.gov

For a class of compounds like aldehydes, a QSRR model could be developed to predict their reactivity in a particular reaction, for instance, their oxidation rate or their tendency to undergo aldol condensation. The process involves:

Descriptor Calculation: For a set of aldehydes with known reactivity data, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed reactivity. acs.orgresearchgate.net

Validation: The model's predictive power is tested on a set of compounds not used in the model-building process.

Interactive Table: Common Molecular Descriptors Used in QSRR for Aldehydes

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Partial charge on carbonyl carbon | Electrophilicity of the aldehyde group |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Susceptibility to nucleophilic attack | |

| Topological | Branching Index | Degree of branching in the alkyl chain |

| Molecular Connectivity Indices | Size and shape of the molecule | |

| Steric/Geometrical | Molecular Volume | Overall size of the molecule |

| Surface Area | Accessibility for interaction |

By applying such a validated model, the reactivity of this compound could be estimated without the need for new experiments.

Prediction of Reaction Rate Constants and Pathways for Atmospheric Oxidation

Once released into the atmosphere, aldehydes are primarily removed through oxidation reactions, with the hydroxyl (OH) radical being the most important oxidant during the daytime. mdpi.com Computational chemistry plays a vital role in predicting the kinetics and mechanisms of these atmospheric reactions.

The reaction between an aldehyde and an OH radical proceeds mainly through hydrogen abstraction. For this compound, there are two main types of H-atoms that can be abstracted:

The aldehydic hydrogen: This H-atom on the carbonyl group is weakly bonded and its abstraction is typically very fast. scielo.org.mxscielo.org.mx

Hydrogen atoms on the alkyl chain: Abstraction can also occur from the various C-H bonds in the propyl and methylhexyl groups. copernicus.org

Theoretical studies calculate the energy barriers for H-abstraction from each unique position in the molecule. scielo.org.mxcopernicus.org The channel with the lowest energy barrier will have the highest rate constant. For most aldehydes, abstraction of the aldehydic hydrogen is the dominant pathway. scielo.org.mx

Interactive Table: Calculated Atmospheric Reaction Rate Constants for Representative Aldehydes with OH Radicals

| Aldehyde | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Primary Abstraction Site | Reference |

| Butanal | ~2.0 x 10⁻¹¹ | Aldehydic H | scielo.org.mx |

| Pentanal | ~2.5 x 10⁻¹¹ | Aldehydic H | scielo.org.mx |

| Hexanal | ~3.3 x 10⁻¹¹ | Aldehydic H | copernicus.org |

| 2-Methylbutanal | 2.68 x 10⁻¹¹ | Aldehydic H | copernicus.org |

| This compound | Estimated > 3.0 x 10⁻¹¹ | Aldehydic H (Predicted) |

Note: The value for this compound is an estimation based on the trend of increasing rate constant with molecular size.

Industrial and Process Chemistry Considerations for 2 Propyl 4 Methylhexanal

Impact of 2-Propyl-4-methylhexanal Formation on Industrial Product Streams (e.g., plasticizer alcohols)

The formation of this compound, a branched C9 aldehyde, within industrial product streams, particularly those destined for plasticizer alcohol production, presents significant challenges. Plasticizer alcohols are typically produced through the hydrogenation of aldehydes derived from the hydroformylation of olefins. The structure of the aldehyde precursor directly dictates the structure of the resulting alcohol, which in turn influences the performance characteristics of the final plasticizer product.

In the hydroformylation of C8 olefin feedstocks, a mixture of C9 aldehyde isomers is often produced, including linear nonanal (B32974) and various branched isomers like this compound. The presence of branched isomers can negatively affect the quality and performance of the downstream plasticizer alcohols. For instance, plasticizers derived from linear alcohols generally exhibit better flexibility, lower volatility, and improved low-temperature performance compared to those derived from their branched counterparts. The branching in this compound leads to a more compact alcohol molecule upon hydrogenation, which can hinder its effectiveness as a plasticizer.

The hydroformylation process itself can be tailored to favor the formation of either linear or branched aldehydes through the selection of appropriate catalysts and reaction conditions. However, achieving high selectivity for a single isomer is often challenging and may not be economically viable. As a result, industrial C9 aldehyde streams are typically mixtures of isomers, and the presence of this compound and other branched aldehydes necessitates downstream separation and purification to meet the stringent requirements of the plasticizer industry.

The following table illustrates the typical composition of a crude C9 aldehyde stream from the hydroformylation of a mixed C8 olefin feed:

| Compound | Typical Concentration (%) |

| n-Nonanal | 40-60 |

| This compound | 10-20 |

| Other C9 Aldehyde Isomers | 20-40 |

| Unreacted Olefins | <5 |

| High-Boiling Byproducts | <5 |

Note: The exact composition can vary significantly depending on the specific olefin feedstock and hydroformylation process used.

Strategies for Downstream Separation and Purification from Isomeric Mixtures

The separation of this compound from its isomers, particularly the more valuable linear nonanal, is a critical step in the production of high-quality plasticizer alcohols. Due to the similar boiling points of the various C9 aldehyde isomers, simple fractional distillation is often insufficient for achieving the desired purity. Therefore, more advanced separation techniques are employed.

Extractive Distillation: This is a commonly used method for separating close-boiling components. It involves the addition of a solvent to the mixture, which alters the relative volatilities of the components, making their separation by distillation more feasible. For the separation of C9 aldehyde isomers, a polar solvent is typically used, which interacts more strongly with the slightly more polar linear aldehyde, thereby increasing its boiling point relative to the branched isomers.

Fractional Distillation: While challenging, fractional distillation can be used to achieve a partial separation of the isomers. This process is often carried out in a series of distillation columns with a high number of theoretical plates to maximize separation efficiency. A patent describes a method for separating a liquid crude aldehyde mixture by distillation where the product mixture is fractionated in a first distillation column to give a product stream of branched aldehyde, a product stream of straight-chain aldehyde, and a further product stream including straight-chain aldehyde and high boiling constituents.

Chemical Separation: This approach involves the selective reaction of one of the isomers to form a derivative that can be more easily separated. For example, aldehydes can react with sodium bisulfite to form solid adducts, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with an acid or base. This method can be effective for separating aldehydes from other organic compounds.

The table below compares the boiling points of some C9 aldehyde isomers, highlighting the difficulty of separation by simple distillation:

| Compound | Boiling Point (°C) |

| n-Nonanal | 195 |

| This compound | 197.9 |

| 2,2,4,4-Tetramethylpentanal | 183 |

Waste Stream Management and Environmental Considerations in Industrial Production

The industrial production of this compound, as part of a mixed C9 aldehyde stream, generates various waste streams that require careful management to minimize environmental impact. These waste streams can contain unreacted raw materials, catalyst residues, byproducts, and the aldehydes themselves.

Aqueous Waste Streams: The hydroformylation process can generate aqueous waste streams containing dissolved aldehydes and other organic compounds. Aldehydes can be toxic to aquatic life, and their discharge into waterways is strictly regulated. Treatment of these streams often involves biological wastewater treatment plants, where microorganisms are used to break down the organic pollutants. In some cases, pretreatment steps, such as chemical oxidation or stripping, may be necessary to reduce the toxicity of the wastewater before it enters the biological treatment stage.

Solid Waste: Catalyst residues and tars are the primary sources of solid waste in aldehyde production. Depending on the catalyst used (e.g., cobalt or rhodium-based), these residues may be classified as hazardous waste and require special handling and disposal in accordance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Air Emissions: Volatile organic compounds (VOCs), including aldehydes and unreacted olefins, can be released into the atmosphere during production, storage, and handling. The Clean Air Act and similar regulations in other countries set limits on VOC emissions from industrial facilities. Control measures such as vapor recovery systems, flares, and thermal oxidizers are used to minimize these emissions.

Environmental regulations play a significant role in the design and operation of aldehyde manufacturing plants. Key regulations include:

Clean Air Act (CAA): Regulates air emissions of hazardous air pollutants, including certain aldehydes.

Clean Water Act (CWA): Sets limits on the discharge of pollutants into surface waters.

Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous and non-hazardous solid waste.

Toxic Substances Control Act (TSCA): Regulates the production, use, and disposal of chemical substances.

Economic Implications of Selective Synthesis and Purification Technologies

The economics of this compound production are intrinsically linked to the broader market for C9 plasticizer alcohols. The preference for linear alcohols in many plasticizer applications means that linear C9 aldehydes, such as n-nonanal, command a higher price than their branched isomers. This price differential is a major driver for the development of selective synthesis and purification technologies.

Selective Synthesis: The use of advanced hydroformylation catalysts that favor the formation of linear aldehydes can significantly improve the economics of the process. While these catalysts may have a higher initial cost, the increased yield of the more valuable linear product can offset this expense. The development of highly selective catalyst systems is an active area of research.

The decision to invest in selective synthesis versus advanced purification technologies depends on a variety of factors, including the composition of the olefin feedstock, the scale of production, and the target market for the final alcohol product. The global market for branched alcohols is growing, which could increase the demand for branched aldehydes like this compound in certain applications.

The following table provides a simplified cost-benefit analysis of selective synthesis versus non-selective synthesis followed by purification for the production of C9 aldehydes:

| Factor | Selective Synthesis | Non-Selective Synthesis + Purification |

| Catalyst Cost | High | Low to Moderate |

| Capital Investment (Separation) | Low | High |

| Operating Cost (Separation) | Low | High |

| Yield of Linear Aldehyde | High | Moderate to High (after separation) |

| Value of Branched Aldehyde Stream | Low | Moderate (as a separate product) |

Ultimately, the most economically viable approach will depend on a detailed analysis of the specific process and market conditions. The trend towards more specialized and high-performance plasticizers is likely to continue driving innovation in both selective synthesis and purification technologies for C9 aldehydes.

Future Research Directions in Branched Aldehyde Chemistry with Emphasis on 2 Propyl 4 Methylhexanal

Development of Highly Selective Catalytic Systems for Targeted Synthesis

The synthesis of α-branched aldehydes like 2-Propyl-4-methylhexanal is a significant challenge in organic chemistry due to issues of reactivity and selectivity. nih.gov Future research will heavily focus on creating highly selective catalytic systems to overcome these hurdles. The goal is to control the formation of specific stereoisomers, which is crucial for applications in pharmaceuticals and materials science.

Developments in this area include organocatalytic and metal-catalyzed approaches. mdpi.com For instance, the combination of amine catalysis with transition metals such as palladium, iridium, and copper has enabled new types of reactions that were previously difficult to achieve. mdpi.comresearchgate.net A key area of future work will be the design of catalysts that can effectively discriminate between the faces of the trisubstituted enamine or enolate intermediates formed from branched aldehydes, thereby achieving high enantioselectivity. mdpi.comnih.gov Research into iridium-catalyzed asymmetric branched-selective α-alkylation of aldehydes using unactivated alkenes is a promising frontier that could simplify the synthesis of chiral fragments. acs.org

Table 2: Comparison of Catalytic Approaches for Branched Aldehyde Functionalization

| Catalytic System | Description | Advantages | Challenges |

|---|---|---|---|

| Organocatalysis | Uses small organic molecules (e.g., proline, primary amines) to catalyze reactions via enamine intermediates. mdpi.com | Metal-free, often milder conditions, good for forming C-C and C-heteroatom bonds. mdpi.com | Attenuated reactivity of trisubstituted enamines, potential for E/Z isomer mixtures. nih.gov |

| Metal Catalysis | Employs transition metal complexes (e.g., Ir, Pd, Cu) to activate substrates. mdpi.com | High reactivity, enables use of previously unsuitable reaction partners like simple alkenes. mdpi.comacs.org | Cost of precious metals, potential for metal contamination in products. |

| Dual Catalysis | Combines two different catalytic cycles, such as aminocatalysis and transition metal catalysis, to work synergistically. mdpi.com | Broadens the scope of possible transformations, allowing for novel bond formations. mdpi.comresearchgate.net | Requires careful optimization of reaction conditions to ensure compatibility of both catalysts. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Advancements in In-Situ Spectroscopic Monitoring of Aldehyde Reactions

Understanding the mechanism of a chemical reaction is key to optimizing it. Advancements in in-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur. spectroscopyonline.comfrontiersin.org This is particularly valuable for aldehyde reactions, which can involve transient and unstable intermediates. spectroscopyonline.com

Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need to withdraw samples from the reaction vessel. spectroscopyonline.com For the synthesis or derivatization of this compound, these methods could be used to:

Identify and track the formation of key intermediates, such as enamines or enolates. spectroscopyonline.com

Determine reaction kinetics and endpoints with high precision. spectroscopyonline.com

Elucidate complex reaction mechanisms, leading to better control and optimization. frontiersin.org

The combination of spectroscopy with electrochemistry in spectroelectrochemical sensors also presents a novel way to detect aldehydes with high specificity, avoiding interference from other compounds in the mixture. nih.gov

Table 3: In-Situ Spectroscopic Techniques for Aldehyde Reaction Monitoring

| Technique | Principle | Application in Aldehyde Chemistry |

|---|---|---|

| Mid-Infrared (IR) | Measures the absorption of IR radiation by molecular vibrations, providing structural information. frontiersin.org | Monitoring changes in functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of new bonds. spectroscopyonline.com |

| Near-Infrared (NIR) | Measures overtones and combination bands of molecular vibrations. | Less specific than Mid-IR but excellent for quantitative analysis in process environments due to robust probes. spectroscopyonline.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Complements IR spectroscopy, particularly useful for symmetric bonds and for reactions in aqueous media. spectroscopyonline.com |

Exploration of Novel Functionalization and Derivatization Pathways

Branched aldehydes like this compound are versatile starting materials, or "linchpins," for building molecular complexity. researchgate.net Future research will continue to explore new ways to functionalize and derivatize these molecules, creating a diverse range of valuable products from simple precursors.

A major focus is on the α-functionalization of the aldehyde, which involves forming new carbon-carbon or carbon-heteroatom bonds at the carbon adjacent to the carbonyl group. mdpi.comnih.gov This allows for the introduction of various chemical groups, leading to the synthesis of complex molecules such as α,α-disubstituted non-proteinogenic α-amino acid esters. researchgate.net Recent methods have demonstrated the ability to forge new bonds with nitrogen, oxygen, sulfur, and halogens at this position. mdpi.com

Furthermore, sequential reactions, where multiple transformations occur in a single pot, offer an efficient route to highly functionalized products. For example, a branched aldehyde can undergo a sequential Mannich/aldol (B89426) reaction to produce complex 1,3-aminoalcohols with multiple stereocenters. researchgate.net The development of one-pot, metal-free methods, such as the synthesis of diarylamines from aromatic aldehydes, also represents an environmentally friendly and atom-economical approach to derivatization. acs.org

Sustainable and Green Chemistry Approaches in Branched Aldehyde Production

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. eurekalert.orgsciencedaily.com Future research into the production of this compound and other branched aldehydes will be heavily influenced by the principles of green chemistry.

Key areas of development include:

Renewable Feedstocks: Utilizing renewable resources, such as unsaturated fatty acid derivatives, as starting materials for oxidation reactions to produce aldehydes. yedarnd.cominnoget.com

Benign Catalysts and Oxidants: Developing new catalysts, such as polyoxometalates (POMs), that can use environmentally safe oxidants like molecular oxygen (O2) instead of hazardous reagents. yedarnd.cominnoget.com Researchers have recently demonstrated the synthesis of peracids from aldehydes using only sunlight and oxygen, a significant advancement in green chemistry. eurekalert.orgsciencedaily.com

Biocatalysis: Using enzymes and whole-cell microorganisms to produce aldehydes. mdpi.com While challenging due to the reactivity and toxicity of aldehydes to cells, advances in metabolic engineering are leading to the development of microbial factories capable of producing various aldehydes. mdpi.comsciepublish.com This approach offers the potential for highly selective and sustainable production under mild conditions.

By focusing on these green chemistry principles, the future production of branched aldehydes can become more efficient, safer, and have a significantly lower environmental impact. sciencedaily.com

Q & A

Q. Example Workflow :

- Step 1 : Catalog conflicting studies (e.g., LD50 discrepancies).

- Step 2 : Identify confounding variables (e.g., isomer ratios in synthesis).

- Step 3 : Replicate under harmonized protocols .

What synthetic routes are optimal for this compound in academic settings?

Basic Research Question

Two validated methods:

Aldol Condensation : React 4-methylpentanal with propanal under basic catalysis (e.g., NaOH). Monitor reaction progress via TLC.

Oxidation of Alcohols : Use pyridinium chlorochromate (PCC) to oxidize 2-propyl-4-methylhexanol.

Q. Critical Parameters :

- Temperature control (<40°C) to prevent aldol side products.

- Solvent choice (e.g., dichloromethane for PCC oxidation) .

How should experimental designs account for this compound’s stability under varying storage conditions?

Advanced Research Question

Design accelerated stability studies:

Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation via GC-MS.

Photolytic Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor aldehyde oxidation using peroxide test strips.

Humidity Effects : Use desiccators with controlled RH (30–80%) to assess hydrolysis.

Q. Key Metrics :

What computational models predict this compound’s environmental fate and biodegradation pathways?

Advanced Research Question

Leverage quantitative structure-activity relationship (QSAR) tools:

- EPI Suite : Estimate biodegradability (e.g., BIOWIN model) and bioaccumulation potential.

- Density Functional Theory (DFT) : Simulate reaction pathways for hydroxyl radical interactions.

Validation : Cross-reference predictions with experimental data from EPA DSSTox .

How can researchers validate the absence of chiral impurities in synthesized this compound?

Basic Research Question

Use chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection.

- Mobile Phase : Hexane/isopropanol (95:5).

- Retention Time Analysis : Compare against enantiomerically pure standards.

Q. Quality Control :

- Limit of Detection (LOD): ≤0.1% for minor enantiomers .

What methodologies are recommended for studying this compound’s interactions with biological macromolecules?

Advanced Research Question

Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., serum albumin).

Molecular Dynamics (MD) Simulations : Model aldehyde-enzyme interactions (e.g., aldehyde dehydrogenase).

In Vitro Assays : Use liver microsomes to assess metabolic pathways.

Q. Data Interpretation :

How do researchers address challenges in quantifying trace levels of this compound in environmental samples?

Advanced Research Question

Optimize Solid-Phase Microextraction (SPME) coupled with GC-MS:

- Fiber Selection : Carboxen/PDMS for volatile aldehydes.

- Calibration : Use isotopically labeled internal standards (e.g., d₃-2-propyl-4-methylhexanal).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.